2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-cyclohexylacetamide
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Description
The compound “2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-cyclohexylacetamide” is a type of benzimidazoquinazoline . Benzimidazoquinazolines are a class of compounds that have been found in a myriad of biologically active natural products, pharmaceutical compounds, and functional materials .
Synthesis Analysis
The synthesis of benzimidazoquinazolines has been achieved through various strategies . One efficient method involves a CuI-catalyzed intramolecular N-arylation reaction of bromo-substituted quinazolin-4(3H)-imines . These compounds are easily prepared from o-cyanoaniline and diaryliodonium salts .Molecular Structure Analysis
The molecular structure of benzimidazoquinazolines is unique and complex . The benzimidazoquinazoline core is a tetracyclic structure, which means it consists of four fused rings .Chemical Reactions Analysis
Benzimidazoquinazolines can undergo a variety of chemical reactions. For instance, a highly regioselective C–C bond cleavage/amination of isatins has been developed for the synthesis of benzimidazoquinazolines . This practical transition-metal-free method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation .Scientific Research Applications
Synthesis and Antibacterial Activities
Recent studies have highlighted the synthesis of 2-mercaptobenzimidazole derivatives, including compounds structurally related to 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-cyclohexylacetamide. These compounds have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli. Additionally, antifungal activity against Aspergillus fumigatus and Candida albicans has been reported. The synthesis of these derivatives involves various aldehydes and 2-acetamides, showcasing their potential for developing new antimicrobial agents (Poonam Devi, M. Shahnaz, D. Prasad, 2022; K. M. Hosamani, Ramya V. Shingalapur, 2011).
Cytotoxic Activities
Research on novel quinazolinone derivatives substituted with benzimidazole has revealed their cytotoxic activities against various cancer cell lines. This includes the development of compounds with the potential for treating cancer due to their inhibitory effects on cell proliferation. The structure-activity relationship studies of these derivatives have shown promising outcomes in cancer research, indicating their applicability in developing anticancer therapies (E. Taherian et al., 2019).
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c27-20(23-15-8-2-1-3-9-15)14-28-22-25-17-11-5-4-10-16(17)21-24-18-12-6-7-13-19(18)26(21)22/h4-7,10-13,15H,1-3,8-9,14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGHVIZUMGSISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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